(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine
Description
(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine (CAS: 2250242-38-5) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₅ClFNO (as the hydrochloride salt) and a molecular weight of 231.69 g/mol . Its structure features a pyrrolidine ring substituted at the 2-position with a 2-fluoro-4-methoxyphenyl group.
The compound is synthesized via asymmetric methods involving chiral intermediates, as exemplified by related pyrrolidine derivatives in patents and synthetic studies . Its physicochemical properties, such as a melting point >250°C (typical for hydrochloride salts) and high purity (≥95%), make it suitable for research applications .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2R)-2-(2-fluoro-4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChI Key |
RLSHYPATHAWPAR-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2CCCN2)F |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2)F |
Origin of Product |
United States |
Biological Activity
(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine ring substituted with a 2-fluoro-4-methoxyphenyl group. This unique configuration is believed to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 195.24 g/mol.
The biological activity of (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to modulate the activity of specific proteins involved in disease pathways, which may lead to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine. For instance, compounds similar to this have demonstrated significant antibacterial effects against various strains of bacteria. In vitro tests indicated MIC values that suggest potent activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Pyrrolidine derivatives are also being explored for their anticancer potential. Research indicates that compounds containing the pyrrolidine scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related pyrrolidine compound showed IC50 values in the low micromolar range against several cancer cell lines .
Case Studies
- Anticancer Activity : A study evaluated a series of pyrrolidine derivatives for their ability to inhibit cancer cell lines such as MCF-7 and HeLa. The results showed that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced efficacy .
- Enzyme Inhibition : Research has demonstrated that certain pyrrolidine derivatives act as inhibitors for key enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer. For instance, one study reported a compound with a 375-fold higher inhibition rate against α-galactosidase A compared to controls .
Data Summary
Scientific Research Applications
A. Medicinal Chemistry
- Drug Development :
- Enzyme Inhibition :
- Antiviral Properties :
- Neuroprotective Effects :
- Anticancer Activity :
Case Study 1: Inhibition of SARS-CoV-2 Protease
A study focused on the design of inhibitors for the SARS-CoV-2 3CL protease demonstrated that specific modifications within the structure of (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine could significantly enhance binding affinity and inhibitory potency. The crystal structures revealed conformational flexibility that could be exploited for developing more effective inhibitors.
Case Study 2: Neuroprotection in Animal Models
In vivo studies involving animal models of ischemic stroke assessed the neuroprotective effects of derivatives of this compound. Results indicated a reduction in infarction size and improved functional outcomes when administered post-injury, suggesting therapeutic potential for treating neurodegenerative diseases.
Comparison with Similar Compounds
Stereochemical Influence on Activity
The (R)-enantiomer of pyrrolidine derivatives has been shown to exhibit distinct receptor-binding profiles compared to (S)-enantiomers. For example:
- Neurocrine Biosciences' MC4R ligands: (S,R)-pyrrolidine isomers act as full agonists at the melanocortin-4 receptor (MC4R), whereas (R,S)-isomers retain binding affinity but fail to stimulate cAMP production .
- MK0493 analogs : Substitutions on the pyrrolidine nitrogen (e.g., tetrahydropyran) enhance binding affinity (Ki = 1.0 nM) and selectivity for MC4R over other receptor subtypes .
Key Insight : The (R)-configuration in (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine may favor receptor interactions similar to optimized MC4R ligands, but empirical validation is required .
Substituent Effects
Observations :
- Fluorine substitution : The 2-fluoro group in (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine may enhance metabolic stability and π-stacking interactions, similar to fluorinated MC4R ligands .
- Methoxy group : The 4-methoxy substituent could modulate solubility and hydrogen-bonding capacity compared to chloro or methyl groups in other analogs .
Physicochemical Properties
- Melting Point: The hydrochloride salt form of (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine likely results in a higher melting point (>250°C) compared to non-salt analogs (e.g., 268–287°C for related pyridine derivatives) .
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility, advantageous for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
